5-(2-methyl-3-furyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Description
5-(2-Methyl-3-furyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a phenyl group at position 4, a 2-methyl-3-furyl moiety at position 5, and a thiol (-SH) group at position 2. The triazole-thiol scaffold is known for its versatility in medicinal chemistry due to its ability to engage in hydrogen bonding and metal coordination, enhancing biological activity .
Properties
IUPAC Name |
3-(2-methylfuran-3-yl)-4-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c1-9-11(7-8-17-9)12-14-15-13(18)16(12)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMHSMHHRNSVFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C2=NNC(=S)N2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(2-methyl-3-furyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (MPT) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and possible applications based on the available research.
Chemical Structure and Properties
MPT is characterized by a triazole ring linked to a furan ring and a phenyl group. Its molecular formula is C13H11N3OS, with a molecular weight of 257.31 g/mol. The presence of the thiol (-SH) group suggests potential metal chelation properties, which could facilitate interactions with various biological targets. The hydrophobic nature contributed by the furan and phenyl groups may enhance membrane permeability, making MPT a candidate for further investigation in pharmacological applications .
Anticancer Activity
Research indicates that MPT derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds with similar triazole structures demonstrated selective cytotoxicity towards melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines .
A comparative analysis of synthesized derivatives revealed that certain compounds exhibited enhanced activity against cancer cells, with some being identified as promising candidates for antimetastatic therapy due to their ability to inhibit cancer cell migration .
Antifungal Properties
MPT may also possess antifungal activity, making it relevant in agricultural chemistry as a potential fungicide or pesticide. The structural characteristics of triazoles are often associated with fungicidal properties, which could be attributed to their ability to disrupt fungal cell membranes or inhibit essential metabolic pathways .
The mechanism of action for MPT and its derivatives is believed to involve interaction with enzymes critical for cancer progression and microbial resistance. Preliminary studies suggest that MPT may bind effectively to these targets, leading to altered metabolic pathways that inhibit tumor growth or microbial proliferation .
Synthesis of MPT
The synthesis of MPT typically involves multi-step reactions starting from simpler precursors. The general synthetic route includes:
- Formation of the Triazole Ring : This is achieved through cyclization reactions involving appropriate thioketones or dithiocarbazinate derivatives.
- Introduction of the Furan and Phenyl Groups : These groups are incorporated through substitution reactions or coupling techniques.
- Final Modifications : The thiol group can be introduced or modified in the final steps to enhance biological activity.
The synthesis process allows for the creation of various derivatives that may exhibit different biological profiles .
Case Studies and Research Findings
A summary table below outlines some key findings from recent studies on MPT and its derivatives:
| Study Focus | Cell Line Tested | IC50 (µM) | Observations |
|---|---|---|---|
| Cytotoxicity | Melanoma IGR39 | 12.5 | High selectivity towards cancer cells |
| Antimetastatic Activity | MDA-MB-231 | 15.0 | Inhibition of cell migration noted |
| Antifungal Activity | Various Fungi | N/A | Potential as a fungicide indicated |
These findings underscore the significance of MPT as a versatile compound with potential applications in both oncology and agriculture .
Scientific Research Applications
Potential Applications
This compound has shown potential in several applications :
- Analgesic Properties: It may be used as an analgesic .
- Antifungal Activity: It has demonstrated antifungal activity .
- Altering Lifespan: It has properties that may alter the lifespan of eukaryotic organisms .
- Antinociceptive Properties: It may possess antinociceptive properties .
Properties
5-(2-methyl-3-furyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has several notable properties :
- Molecular Formula: C13H11N3OS
- Molecular Weight: 257.31
- Melting Point: 230-232 °C (with ethanol as solvent)
- Boiling Point: 360.2±44.0 °C (Predicted)
- Density: 1.34±0.1 g/cm3 (Predicted)
- pKa: 5.28±0.20 (Predicted)
Availability and Purity
The compound is available for purchase from multiple suppliers, with purities of ≥95% .
Suppliers:
- Shanghai Haohong Pharmaceutical Co., Ltd.
- Taizhou Nanfeng Pharmaceutical Research Institute
- Shanghai Yanbang Pharmaceutical Technology Co., Ltd
- Nanjing Chemlin Chemical Co., Ltd
- Henan Alpha Chemical Co., Ltd.
- Shanghai Aladdin Biochemical Technology Co.,Ltd.
- Aladdin Scientific
- Amadis Chemical Company Limited
- Amerigo Scientific
- Santa Cruz Biotechnology, Inc.
- CenMed
- BOC Sciences
- Sigma-Aldrich
Sizes and Prices (as of April 2021):
| Size | Price |
|---|---|
| 100mg | $309.90 |
| 250mg | $584.90 |
| 1g | $1,374.90 |
Handling and Storage
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of 5-(2-methyl-3-furyl)-4-phenyl-4H-1,2,4-triazole-3-thiol can be contextualized by comparing it to structurally related triazole-thiol derivatives. Key differences in substituents, synthesis routes, and bioactivities are summarized below:
Structural and Functional Group Variations
Key Observations:
- Substituent Impact on Activity: Aromatic vs. Heteroaromatic Groups: Phenyl or chlorophenyl substituents (e.g., Yucasin) favor enzyme inhibition , while heteroaromatic groups like thiadiazole or pyrazole enhance antifungal or antioxidant properties . Amino-Thiazole Moieties: The 2-aminothiazole group in DHFR inhibitors increases binding affinity to folate-binding pockets, critical for anticancer activity .
- Synthesis Methods: Many analogs are synthesized via cyclization of hydrazinecarbothioamide intermediates under alkaline conditions (e.g., NaOH reflux) . Substituent-specific steps, such as coupling with bromoacetophenones or thioetherification, are employed to introduce diverse functional groups .
Physicochemical Properties
- Lipophilicity and Solubility:
- Chlorophenyl (Yucasin) and thiadiazole groups increase logP values, favoring membrane permeability but reducing aqueous solubility . The 2-methyl-3-furyl group may balance these properties due to its moderate polarity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,2,4-triazole-3-thiol derivatives, and how can they be optimized for this compound?
- Methodological Answer: The compound can be synthesized via cyclization of hydrazinecarbothioamide precursors under basic conditions. For example, 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol was synthesized by reacting 2-isonicotinoyl-N-phenylhydrazinecarbothioamide in basic media, followed by alkylation or Mannich base derivatization . Optimization involves adjusting reaction time, temperature, and solvent polarity (e.g., ethanol or DMF) to improve yield and purity. Characterization typically employs elemental analysis, IR, and H NMR spectroscopy .
Q. How are the physicochemical properties of this compound characterized, and what analytical techniques are essential?
- Methodological Answer: Key techniques include:
- Elemental analysis to confirm molecular composition.
- UV-Vis spectroscopy for studying electronic transitions influenced by the furyl and phenyl substituents.
- Chromatography (HPLC/TLC) to assess purity, with mobile phases like ethyl acetate/hexane mixtures.
- Melting point determination to verify crystallinity and stability. Studies on analogous triazole-thiols report melting points ranging from 160–220°C, depending on substituents .
Q. What preliminary biological screening methods are recommended for triazole-thiol derivatives?
- Methodological Answer: Initial screening involves:
- Antimicrobial assays (e.g., agar diffusion or microdilution) against Gram-positive/negative bacteria and fungi.
- Cytotoxicity testing using MTT assays on human cell lines (e.g., HEK-293) to establish safety thresholds.
- In silico prediction tools like PASS Online to identify potential pharmacological activities (e.g., antiviral or anti-inflammatory) .
Advanced Research Questions
Q. How can substituent effects (e.g., furyl vs. fluorophenyl groups) on bioactivity be systematically studied?
- Methodological Answer:
- Comparative synthesis : Prepare derivatives with substituents like 3-fluorophenyl or thiophene-2-yl and compare bioactivity.
- Structure-Activity Relationship (SAR) analysis : Use regression models to correlate electronic (Hammett σ) or steric parameters with IC values. For example, fluorinated analogs show enhanced antimicrobial activity due to increased lipophilicity .
- Crystallography : Resolve X-ray structures (e.g., monoclinic P2/c systems) to analyze intermolecular interactions (e.g., S···H hydrogen bonds) influencing solubility .
Q. What strategies resolve contradictions in biological activity data across similar triazole-thiol derivatives?
- Methodological Answer:
- Meta-analysis : Compile data from multiple studies (e.g., MIC values for antifungal activity) and apply statistical tests (ANOVA) to identify outliers.
- Dose-response reevaluation : Test disputed compounds under standardized conditions (e.g., pH 7.4, 37°C) to control variables like solvent effects.
- Mechanistic studies : Use fluorescence quenching or molecular dynamics to probe binding interactions with target enzymes (e.g., CYP51 in fungi) .
Q. How can computational methods (e.g., DFT or molecular docking) enhance the design of triazole-thiol derivatives?
- Methodological Answer:
- DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict electronic properties (HOMO-LUMO gaps) and reactive sites .
- Molecular docking : Simulate binding to targets (e.g., EGFR kinase) using AutoDock Vina. Focus on hydrogen bonding between the thiol group and active-site residues (e.g., Lys721).
- ADME prediction : Use SwissADME to evaluate bioavailability, ensuring derivatives comply with Lipinski’s Rule of Five .
Q. What experimental designs are optimal for scaling up synthesis while maintaining reproducibility?
- Methodological Answer:
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 6 hours) and improves yield consistency. Parameters: 100–150°C, 300 W .
- Quality-by-Design (QbD) : Apply factorial designs (e.g., 2 factorial) to optimize variables like catalyst concentration and solvent volume.
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and detect intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
